N-(3,4-dichlorophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide
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Description
N-(3,4-dichlorophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H17Cl2N3OS and its molecular weight is 406.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A study focused on the synthesis and evaluation of certain derivatives, including those related to the specified compound, highlighting the synthesis process, structural characterization, and potential biological activities. The research emphasized the importance of specific functional groups and their placement within the molecule for its biological activity and interaction with biological targets (Hawkins, Iddon, & Longthorne, 1995).
Anticonvulsant Properties
Research has been conducted on derivatives similar to the specified compound, exploring their anticonvulsant activities. These studies have demonstrated the potential of such compounds in addressing seizures induced by maximal electroshock, indicating their relevance in the development of anticonvulsant therapies (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antimicrobial Activity
Another area of research has involved the synthesis of N-substituted derivatives and their evaluation as antimicrobial agents. This work has highlighted the potential of these compounds to act against various bacterial strains, suggesting their utility in developing new antimicrobial drugs (Siddiqui et al., 2014).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-13-2-4-14(5-3-13)11-24-9-8-22-19(24)26-12-18(25)23-15-6-7-16(20)17(21)10-15/h2-10H,11-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTSDECYMKPZRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.